molecular formula C5H6O3 B1349326 4-Vinyl-1,3-dioxolan-2-one CAS No. 4427-96-7

4-Vinyl-1,3-dioxolan-2-one

Cat. No. B1349326
CAS RN: 4427-96-7
M. Wt: 114.1 g/mol
InChI Key: BJWMSGRKJIOCNR-UHFFFAOYSA-N
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Description

4-Vinyl-1,3-dioxolan-2-one (VEC) is a cyclic carbonate . It is also known as Vinyl ethylene carbonate . It is used to synthesize functional polymers .


Synthesis Analysis

VEC can be synthesized from acrolein by reacting with sulfur ylide and CO2 . The ruthenium-catalyzed transfer hydrogenation (TH) of VEC in the presence of 2-propanol forms 1,2-butanediol .


Molecular Structure Analysis

The molecular formula of 4-Vinyl-1,3-dioxolan-2-one is C5H6O3 . The molecular weight is 114.10 .


Chemical Reactions Analysis

Indolines and indoles undergo selective C-H allylation with VEC in the presence of rhodium (III) catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Vinyl-1,3-dioxolan-2-one are as follows :

Safety And Hazards

4-Vinyl-1,3-dioxolan-2-one is toxic if swallowed and causes serious eye irritation . It should be stored locked up . If swallowed, immediately call a poison center or doctor/physician .

Future Directions

4-Vinyl-1,3-dioxolan-2-one has been found to be promising for rechargeable lithium-ion electrochemical cells . It improves low-temperature performance by contributing to the formation of solid/electrolyte interfaces (SEIs) having desired properties . It is believed that, as part of the decomposition process, the compound polymerizes on the surfaces of carbon electrodes .

properties

IUPAC Name

4-ethenyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWMSGRKJIOCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883553
Record name 1,3-Dioxolan-2-one, 4-ethenyl-
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Vinyl-1,3-dioxolan-2-one

CAS RN

4427-96-7
Record name Vinylethylene carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4427-96-7
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Record name 1,3-Dioxolan-2-one, 4-ethenyl-
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Record name 1,3-Dioxolan-2-one, 4-ethenyl-
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Record name 1,3-Dioxolan-2-one, 4-ethenyl-
Source EPA DSSTox
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Record name 1,3-Dioxolan-2-one, 4-ethenyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Vinyl ethylene carbonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
Y Akil, R Lehnen, B Saake - Tetrahedron Letters, 2016 - Elsevier
A novel synthesis for the incorporation of vinyl groups into the bio-polymer xylan is presented. For derivatization the cyclic organic carbonate 4-vinyl-1,3-dioxolan-2-one was used in …
Number of citations: 9 www.sciencedirect.com
S Sharma, Y Shin, NK Mishra, J Park, S Han, T Jeong… - Tetrahedron, 2015 - Elsevier
Rhodium-catalyzed mild and selective C–H allylation of indolines and indoles with 4-vinyl-1,3-dioxolan-2-one: facile access to indolic scaffolds with an allylic alcohol moiety - ScienceDirect Skip to main …
Number of citations: 50 www.sciencedirect.com
SS Zhang, JQ Wu, YX Lao, XG Liu, Y Liu, WX Lv… - Organic …, 2014 - ACS Publications
A rhodium(III)-catalyzed C–H direct allylation reaction with 4-vinyl-1,3-dioxolan-2-ones has been developed. The reaction provides a facile and stereoselective access to substituted-(E)-…
Number of citations: 92 pubs.acs.org
P Pongrácz, L Kollár - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
A chiral cyclic carbonate, 4‐vinyl‐1,3‐dioxolan‐2‐one was used as racemic substrate in asymmetric hydroformylation . The catalysts were formed in situ from “pre‐formed” PtCl 2 (…
Number of citations: 3 onlinelibrary.wiley.com
L Yudong, L Ying, D Ya'nan, X Chungu… - Chinese Journal of …, 2022 - sioc-journal.cn
The ortho-allylation of quinazolinones with 4-vinyl-1, 3-dioxolan-2-one via manganese catalysis has been described. A series of allylation products with potential applications have …
Number of citations: 2 sioc-journal.cn
V Vijayakumar, D Diddens, A Heuer… - … applied materials & …, 2019 - ACS Publications
Novel cross-linked polymer electrolytes (XPEs) are synthesized by free-radical copolymerization induced by ultraviolet (UV)-light irradiation of a reactive solution, which is composed of …
Number of citations: 33 pubs.acs.org
T Werner, N Tenhumberg, H Büttner - ChemCatChem, 2014 - Wiley Online Library
4(5)‐(Hydroxymethyl)imidazole and potassium iodide were identified as an efficient catalyst system for the cycloaddition of epoxides and carbon dioxide producing 1,3‐dioxolan‐2‐one …
S Zhang, S Hu, K Wang, Z Yang, H Liu… - Advanced Synthesis & …, 2023 - Wiley Online Library
The transition‐metal‐catalyzed C−H activation and annulation reactions of pyrazolidinones with 4‐vinyl‐1,3‐dioxolan‐2‐one or vinylene carbonate are described herein. This protocol …
Number of citations: 4 onlinelibrary.wiley.com
SS Zhang, YZ Liu, YC Zheng, H Xie… - Advanced Synthesis …, 2022 - Wiley Online Library
Herein, Rh(III)‐catalyzed C4‐selective C−H allylation and prenylation of indoles by using a weak carbonyl coordination directing group have been reported. By employing 5‐methylene‐…
Number of citations: 10 onlinelibrary.wiley.com
C Lin, Z Gao, Q Teng, B Xue, X Li, F Gao… - Chinese Journal of …, 2020 - sioc-journal.cn
An efficient and powerful approach for the construction of vinyl-substituted dihydroisoquinolone derivatives through ruthenium-catalyzed tandem C—H functionalization/annulation of …
Number of citations: 1 sioc-journal.cn

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